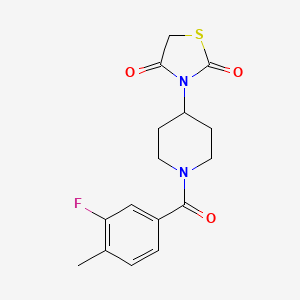

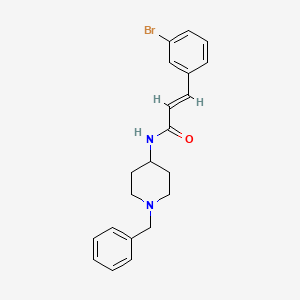

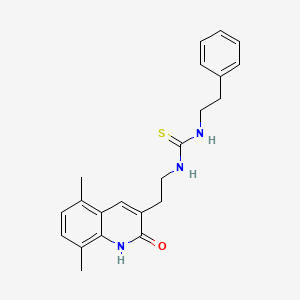

![molecular formula C22H30N2O4 B2530910 tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate CAS No. 1955475-02-1](/img/structure/B2530910.png)

tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate moiety itself. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, Boc protection, and Corey-Fuchs reaction is detailed in papers and . These papers provide insight into the complexity and efficiency of synthesizing tert-butyl carbamate derivatives, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be analyzed using various spectroscopic and computational methods. For instance, the study of tert-butyl N-(thiophen-2yl)carbamate using FT-IR, DFT, and M06-2X methods provides valuable information on vibrational frequencies, optimized geometric parameters, and molecular orbital energies . This type of analysis is crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate to produce optically pure enantiomers is an example of the chemical reactivity of such compounds . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics . These studies demonstrate the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the electrochromic aramids with tert-butyl carbazole units exhibit high thermal stability, reversible electrochemical oxidation, and electrochromic behaviors . These properties are important for applications in materials science. The solubility, thermal stability, and electrochemical properties are all relevant factors that could be extrapolated to the compound of interest.

科学的研究の応用

Organic Synthesis and Building Blocks

Compounds similar to tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate are explored as intermediates and building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility in organic synthesis as building blocks (Guinchard, Vallée, & Denis, 2005).

Enantioselective Synthesis

Compounds like the one are used in enantioselective synthesis, crucial for creating compounds with specific stereochemistry. For instance, the enantioselective synthesis involving similar carbamate intermediates has been reported to produce critical intermediates for potent CCR2 antagonists, showcasing the importance of such compounds in synthesizing bioactive molecules with precise stereocontrol (Campbell et al., 2009).

Polymer Science

In the realm of polymer science, derivatives of tert-butyl carbamates are investigated for their potential as polymerizable antioxidants. These compounds, containing hindered phenol groups, demonstrate stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers, indicating their versatility in creating polymers with enhanced durability and stability (Pan, Liu, & Lau, 1998).

Antioxidant Properties

Research on the antioxidant activities of phenols and catechols, including those derivatized with tert-butyl groups, highlights the influence of structural modifications on their efficacy. This research provides insights into designing more effective antioxidants for various applications, including materials science and pharmacology (Barclay, Edwards, & Vinqvist, 1999).

特性

IUPAC Name |

tert-butyl N-[(2R)-2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-14(13-23-21(26)28-22(3,4)5)24-20(25)15(2)16-7-8-18-12-19(27-6)10-9-17(18)11-16/h7-12,14-15H,13H2,1-6H3,(H,23,26)(H,24,25)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUWUCGKKKGAIA-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)NC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)NC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

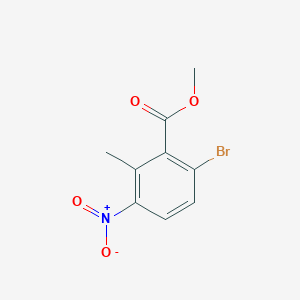

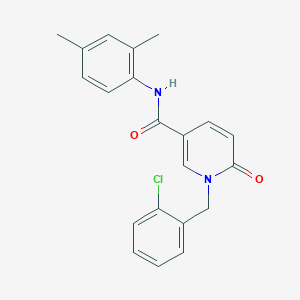

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)

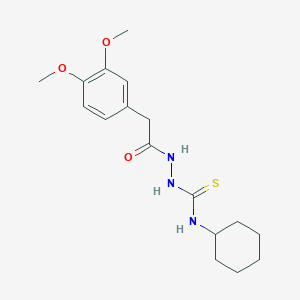

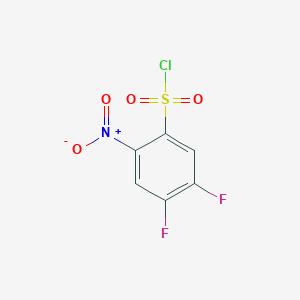

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)

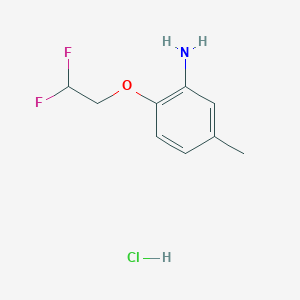

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)

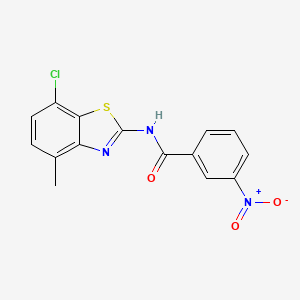

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)